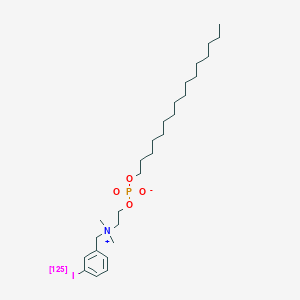
Trovafloxacin
Übersicht
Beschreibung
Trovafloxacin is a broad-spectrum antibiotic that was marketed under the brand name Trovan by Pfizer. It belongs to the class of fluoroquinolones and is known for its potent antibacterial activity. This compound works by inhibiting the uncoiling of supercoiled DNA in bacteria, effectively blocking the activity of DNA gyrase and topoisomerase IV . This compound was particularly effective against Gram-positive bacteria compared to previous fluoroquinolones . due to its hepatotoxic potential, this compound was withdrawn from the market .
Wissenschaftliche Forschungsanwendungen
Trovafloxacin has been extensively studied for its antibacterial properties. It has shown excellent potency against Gram-positive organisms and anaerobes while retaining potent activity against Gram-negative bacteria . Its pharmacokinetic properties make it suitable for once-daily dosing, and it has demonstrated efficacy in both animal models of infections and human clinical trials . Additionally, this compound has been investigated for its potential anti-inflammatory and neuroprotective effects following brain trauma . It has also been studied for its potential use in enhancing the effects of anticancer drugs like cisplatin and taxol on lung cancer cells .
Wirkmechanismus
Trovafloxacin exerts its antibacterial activity by inhibiting the enzymes DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination . By blocking these enzymes, this compound prevents the uncoiling of supercoiled DNA, leading to the inhibition of bacterial cell division and ultimately causing bacterial cell death . This mechanism is similar to other fluoroquinolones, but this compound has shown greater efficacy against certain Gram-positive bacteria .
Safety and Hazards
Zukünftige Richtungen
The hepatotoxicity of Trovafloxacin was not detected by preclinical testing, highlighting the limitations of current drug testing strategies mainly involving 2D cell cultures and animal testing . A three-dimensional microphysiological model of the human liver was utilized to investigate the toxicity of this compound . This model highlighted the potential of complex microphysiological models for reliably detecting drug-related cytotoxicity in preclinical testing .
Biochemische Analyse
Biochemical Properties
Trovafloxacin exerts its antibacterial activity by inhibiting the uncoiling of supercoiled DNA in various bacteria . This is achieved by blocking the activity of DNA gyrase and topoisomerase IV . It has been shown to be more effective against Gram-positive bacteria than Gram-negative bacteria when compared to previous fluoroquinolones .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to attenuate neuroinflammation and improve outcomes after traumatic brain injury in mice . This compound treatment significantly reduced mRNA levels of several pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α), which correlates with an overall reduction in the accumulation of inflammatory cell types (neutrophils, microglia/macrophages, and astroglia) at the injury zone .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of DNA gyrase and topoisomerase IV . These enzymes are crucial for the uncoiling of supercoiled DNA in various bacteria, and their inhibition by this compound prevents this process, thereby exerting its antibacterial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have significant effects over time. For example, it has been found to significantly reduce tissue damage markers and improve locomotor deficits in mice subjected to controlled cortical impact (CCI), a model of traumatic brain injury .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on mice with traumatic brain injury, this compound treatment significantly reduced tissue damage markers and improved locomotor deficits .
Metabolic Pathways
This compound is metabolized by conjugation . The role of cytochrome P450 oxidative metabolism of this compound is minimal . The major metabolites include the ester glucuronide, which appears in the urine, and the N-acetyl metabolite, which appears in the feces and serum .
Vorbereitungsmethoden
The synthesis of trovafloxacin involves several key steps. The process begins with the 1,3-dipolar cycloaddition of ethyl diazoacetate to N-Cbz-3-pyrroline, forming a pyrrazolidine intermediate. This intermediate undergoes pyrolysis, resulting in the formation of the cyclopropylpyrrolidine ring . The ester group is then saponified to the corresponding carboxylic acid, which undergoes a Curtius rearrangement when treated with diphenylphosphoryl azide (DPPA), forming a transient isocyanate . The isocyanate reacts with tert-butanol to form the tert-butyl carbamate derivative, which is then subjected to catalytic hydrogenation to remove the carbobenzyloxy protecting group, yielding the secondary amine . This amine displaces the more reactive fluorine at the 7-position in ethyl 1-(2,4-difluorophenyl)-6,7-difluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, completing the synthesis of this compound .
Analyse Chemischer Reaktionen
Trovafloxacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: This compound can undergo substitution reactions, particularly at the fluorine atoms, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Trovafloxacin is compared with other fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. While all these compounds share a similar mechanism of action, this compound has shown better activity against Gram-positive bacteria and anaerobes . its hepatotoxic potential led to its withdrawal from the market, whereas other fluoroquinolones like ciprofloxacin and levofloxacin are still widely used . Moxifloxacin, another fluoroquinolone, has shown similar in-vitro activities against certain bacteria but with a slightly different safety profile .
Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Sparfloxacin
- Clinafloxacin
Eigenschaften
IUPAC Name |
7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O3/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24/h1-4,7,10-11,16H,5-6,24H2,(H,29,30)/t10-,11+,16? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPSKSLAZQPAKQ-SOSAQKQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041145 | |
| Record name | Trovafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trovafloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014823 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.04e-02 g/L | |
| Record name | Trovafloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00685 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trovafloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014823 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Trovafloxacin is a fluoronaphthyridone related to the fluoroquinolones with in vitro activity against a wide range of gram-negative and gram-positive aerobic and anaerobic microorganisms. The bactericidal action of trovafloxacin results from inhibition of DNA gyrase and topoisomerase IV. DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA. Topoisomerase IV is an enzyme known to play a key role in the partitioning of the chromosomal DNA during bacterial cell division. | |
| Record name | Trovafloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00685 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
147059-72-1 | |
| Record name | Trovafloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147059721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trovafloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00685 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trovafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TROVAFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F388J00UK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trovafloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014823 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Trovafloxacin?
A: this compound, a fluoroquinolone antibiotic, exerts its antibacterial effect by inhibiting bacterial DNA synthesis. [, , ] Specifically, it inhibits the activity of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication and repair. [, , ]
Q2: How does this compound's interaction with topoisomerase IV differ from other quinolones?
A: Research suggests that this compound demonstrates a higher potency in stimulating topoisomerase IV-mediated DNA cleavage compared to ciprofloxacin, sparfloxacin, levofloxacin, or pefloxacin. [] This enhanced activity against this crucial target in bacteria like Staphylococcus aureus contributes to its improved potency, particularly against strains resistant to other quinolones.
Q3: Does this compound affect cytokine production in human cells?
A: In vitro studies show that this compound significantly inhibits the production of key proinflammatory cytokines (TNF-α, IL-1β, IL-6, and IL-8) by human peripheral blood mononuclear cells (PBMCs) when stimulated with bacterial components. [] This effect was observed regardless of whether the PBMCs were stimulated with purified bacterial components or whole bacteria. Interestingly, this inhibitory effect on cytokine production was not observed with other antibiotics like ciprofloxacin or ceftriaxone, suggesting a unique property of this compound. []
Q4: What is the molecular formula and weight of this compound?
A4: While this specific information is not available in the provided research papers, a comprehensive analysis using chemical databases and the compound's structure can provide these details.
Q5: How is this compound metabolized in the body?
A: Research indicates that this compound is primarily metabolized through phase II conjugation reactions, with glucuronidation being the major pathway in humans. [] Oxidative metabolism appears to play a less significant role in its elimination. []
Q6: What is the primary route of this compound excretion?
A: Studies in rats indicate that biliary excretion is the major route of elimination for this compound. [] While fecal excretion is also predominant in dogs and monkeys, the exact contribution of biliary versus other routes in these species requires further investigation. []
Q7: Does the presence of food affect the oral bioavailability of this compound?
A: Research in healthy volunteers found that food intake did not significantly impact the overall bioavailability of this compound. [] Although food consumption delayed the time to reach peak concentration (Tmax), it had a minimal effect on the overall area under the curve (AUC). []
Q8: How does the tissue penetration of this compound compare to other fluoroquinolones?
A: this compound exhibits excellent tissue penetration, particularly in the lungs, where concentrations surpass those achieved in serum. [, , ] This favorable tissue distribution contributes to its efficacy against respiratory pathogens, including Streptococcus pneumoniae. [, ]
Q9: Does this compound accumulate with multiple dosing?
A: Multiple-dose pharmacokinetic studies in healthy volunteers demonstrated that this compound reaches steady-state serum concentrations after approximately three daily doses. [] The accumulation factor is roughly 1.3-fold, indicating minimal accumulation with repeated administration. []
Q10: How does the in vitro activity of this compound against Streptococcus pneumoniae compare to other fluoroquinolones?
A: this compound exhibits superior in vitro activity against Streptococcus pneumoniae, including both penicillin-sensitive and penicillin-resistant strains, compared to older fluoroquinolones like ciprofloxacin and ofloxacin. [, , ] It consistently demonstrates lower MICs, indicating greater potency against this clinically relevant pathogen.
Q11: What is the in vivo efficacy of this compound against cephalosporin-resistant Streptococcus pneumoniae?
A: In a mouse model of cephalosporin-resistant Streptococcus pneumoniae pneumonia, this compound demonstrated significant efficacy. [] The study also highlighted the correlation between pharmacodynamic indices like AUC/MIC and bacterial killing in the lungs. []
Q12: Has the efficacy of this compound been evaluated in animal models of meningitis?
A: ** Yes, this compound has shown promising results in animal models of meningitis. Studies in rabbits with pneumococcal meningitis have been used to determine appropriate dosing regimens for children. [] Research in infant rats with meningoencephalitis caused by Listeria monocytogenes showed promising activity for this compound, though it was less active than the combination of amoxicillin and gentamicin. []
Q13: What are the primary mechanisms of resistance to this compound in bacteria?
A: The most common mechanism of resistance to this compound, as with other fluoroquinolones, involves mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). [, ] These mutations typically alter the target enzymes, reducing this compound's binding affinity and inhibitory activity.
Q14: Is there a risk of cross-resistance between this compound and other fluoroquinolones?
A: Yes, cross-resistance between this compound and other fluoroquinolones, particularly those already in clinical use, is a concern. [, ] Bacteria that have developed resistance to older fluoroquinolones, often due to mutations in DNA gyrase or topoisomerase IV, may exhibit reduced susceptibility or resistance to this compound. [, ]
Q15: Does the presence of efflux pumps play a role in this compound resistance?
A: While mutations in topoisomerase genes are the primary drivers of resistance, studies indicate that efflux pumps can contribute to reduced susceptibility to certain fluoroquinolones, including this compound. [, ] The presence of efflux pump inhibitors like reserpine has been shown to lower the MICs of some fluoroquinolones against resistant strains, suggesting a role for efflux in mediating resistance.
Q16: Are there any concerns regarding the safety profile of this compound?
A: While this compound demonstrates efficacy against various bacterial infections, concerns regarding its safety profile, particularly hepatotoxicity, have been raised. [, ]
Q17: What is the potential mechanism behind this compound-induced liver toxicity?
A: Research suggests that the acyl-glucuronide metabolite of this compound, primarily generated by the enzyme UDP-glucuronosyltransferase (UGT) 1A1, might play a role in its hepatotoxicity. [] In vitro studies using UGT1A1-induced liver cells have shown increased toxicity with this compound. [] This highlights the potential role of drug metabolism and specific metabolites in mediating this compound-induced liver injury.
Q18: Have any specific drug delivery strategies been investigated to enhance the therapeutic index of this compound?
A18: While the provided research papers do not delve into specific drug delivery strategies for this compound, such approaches could be explored to improve its therapeutic index and potentially mitigate its safety concerns. Targeted drug delivery approaches, for instance, could help achieve higher drug concentrations at the site of infection while minimizing systemic exposure and reducing the risk of adverse events.
Q19: What analytical techniques have been employed to study the pharmacokinetics of this compound?
A: High-performance liquid chromatography (HPLC) coupled with UV detection has been widely used to quantify this compound concentrations in biological samples. [, ] This versatile analytical technique enables accurate measurement of drug levels in various matrices, including serum, plasma, and urine, supporting pharmacokinetic studies.
Q20: Have any imaging techniques been used to study the tissue distribution of this compound?
A: Yes, positron emission tomography (PET) using 18F-labeled this compound has been successfully employed to visualize and quantify the drug's distribution in both healthy and infected animals. [] This non-invasive imaging technique provides valuable insights into the real-time tissue pharmacokinetics of this compound. []
Q21: How does the antibacterial spectrum of this compound compare to other fluoroquinolones?
A: this compound possesses a broader antibacterial spectrum compared to older fluoroquinolones like ciprofloxacin and ofloxacin. [, , ] It demonstrates enhanced activity against gram-positive bacteria, particularly Streptococcus pneumoniae, and importantly, exhibits good activity against anaerobic bacteria, a feature not shared by many other members of the fluoroquinolone class. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



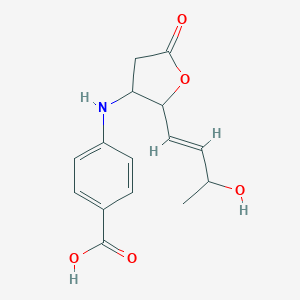
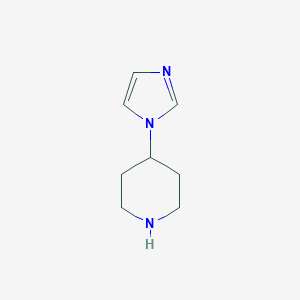
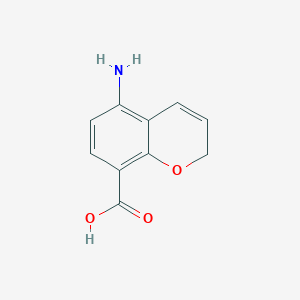

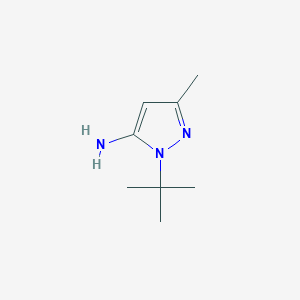

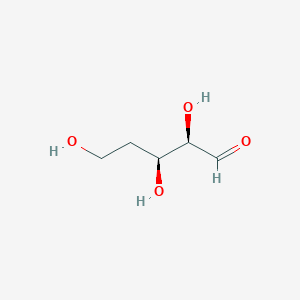
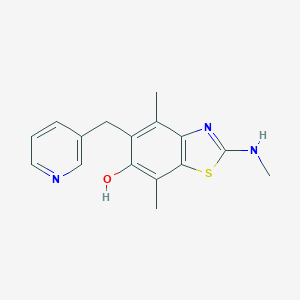
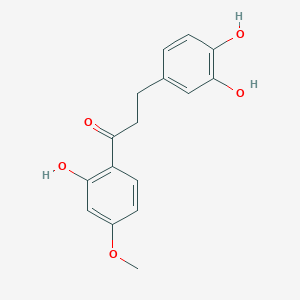



![Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B114505.png)
